2-(4-(methylthio)phenyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)acetamide
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Overview
Description
2-(4-(Methylthio)phenyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)acetamide is a synthetic organic compound. It belongs to the class of amides, characterized by the presence of an acetamide group attached to a phenyl ring substituted with a methylthio group and an oxadiazole ring substituted with a pyridine ring. Its unique structure lends it to a variety of chemical and biological applications, and it has garnered significant interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(methylthio)phenyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)acetamide typically involves a multi-step process:
Formation of the 1,3,4-oxadiazole ring: A common precursor is carboxylic acid hydrazide, which undergoes cyclization in the presence of dehydrating agents such as phosphorus oxychloride (POCl3) to form the 1,3,4-oxadiazole ring.
Substitution with pyridin-4-yl group: The resulting oxadiazole derivative is then further functionalized through nucleophilic substitution with 4-bromopyridine or pyridin-4-yl halides.
Acetylation reaction: The final step involves the acetylation of the phenyl group substituted with a methylthio group. This reaction typically requires an acylating agent like acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods: Scaling up to industrial production of this compound involves optimization of the above steps to increase yields and minimize costs:
Efficient catalysis: Use of catalysts to improve reaction rates and selectivity.
Solvent selection: Choosing solvents that maximize product solubility and facilitate easy purification.
Purification techniques: Employing methods like recrystallization, column chromatography, and crystallization under controlled temperature and pressure conditions to ensure high purity.
Types of Reactions:
Oxidation: The sulfur atom in the methylthio group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or peracids.
Reduction: The carbonyl group in the acetamide moiety can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: The phenyl ring and pyridine ring can undergo electrophilic and nucleophilic substitution reactions respectively, facilitating further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, catalytic amounts of osmium tetroxide (OsO4).
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4).
Substitution: Halogens, nucleophiles, various acids and bases.
Major Products:
Sulfoxides and sulfones: Resulting from oxidation of the methylthio group.
Amines: Formed by reduction of the acetamide group.
Functionalized derivatives: Through substitution reactions at the phenyl and pyridine rings.
Scientific Research Applications
This compound is highly versatile and is employed in multiple scientific fields:
Chemistry: Used as a starting material for the synthesis of more complex molecules, especially those with pharmaceutical interest.
Biology: Studied for its potential bioactivity, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a drug lead compound, particularly in targeting specific biological pathways involved in disease.
Industry: Utilized in material science for the development of advanced polymers and composites with unique properties.
Mechanism of Action
Molecular Targets and Pathways: The compound exerts its effects by interacting with specific molecular targets within cells. For example:
Enzyme inhibition: It may bind to the active site of enzymes, inhibiting their function and thus modulating biochemical pathways.
Receptor interaction: It might interact with cellular receptors, affecting signal transduction and cellular responses.
Mechanistic Insights: The presence of the 1,3,4-oxadiazole and pyridine moieties suggests potential for disrupting specific protein-protein interactions or binding to nucleic acids, influencing gene expression and cellular metabolism.
Comparison with Similar Compounds
2-(4-(Methylsulfonyl)phenyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)acetamide
2-(4-(Methylthio)phenyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)acetamide
N-(5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl)-2-(pyridin-4-yl)acetamide
Each of these compounds offers distinct advantages for specific applications based on their differing functional groups and reactivity.
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Properties
IUPAC Name |
2-(4-methylsulfanylphenyl)-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c1-23-13-4-2-11(3-5-13)10-14(21)18-16-20-19-15(22-16)12-6-8-17-9-7-12/h2-9H,10H2,1H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGBZYAMYWJFJOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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